molecular formula C13H12FNO2S B442617 Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate CAS No. 350992-29-9

Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442617
CAS No.: 350992-29-9
M. Wt: 265.31g/mol
InChI Key: KJVWDTHDCCQDFM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS 350992-29-9) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 13 H 12 FNO 2 S and a molecular weight of 265.30 g/mol, serves as a versatile precursor in the synthesis of more complex bioactive molecules . Its structure incorporates two key aromatic systems—a fluorophenyl ring and an aminothiophene ring—offering multiple sites for chemical modification and structure-activity relationship (SAR) studies . The calculated properties of this compound include a melting point of approximately 146.35 °C and a boiling point estimated around 379.17 °C, with a water solubility of about 14.38 mg/L, information that is critical for planning reaction conditions and purification processes . The presence of both hydrogen bond donor (1) and acceptor (4) groups facilitates specific molecular interactions, while its LogP value indicates favorable hydrophobicity for drug-like properties . As a specialized building block, it is primarily utilized in the development of pharmaceutical candidates, particularly those targeting central nervous system disorders and inflammatory conditions, where the incorporation of fluorine is a common strategy to modulate potency and metabolic stability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-7-10(8-3-5-9(14)6-4-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVWDTHDCCQDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358019
Record name methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350992-29-9
Record name methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350992-29-9
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Preparation Methods

Solvent and Catalytic Systems

Recent advancements highlight the use of ionic liquids (e.g., [BMIM]BF₄) as green solvents, improving yields by 15–20% compared to traditional DMF. Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining yields of 75–80%.

Stoichiometric Adjustments

Increasing the sulfur ratio to 1.7 equivalents minimizes side products like thiocyanates. Substoichiometric base (0.8 equiv) prevents ester hydrolysis, a common side reaction in aqueous conditions.

Temperature Control

Cooling to 0°C during sulfur addition mitigates exothermic side reactions, while gradual heating to reflux ensures controlled cyclization.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

While less common, a palladium-catalyzed coupling between 2-amino-5-methylthiophene-3-carboxylate and 4-fluorophenylboronic acid offers an alternative pathway. However, this method suffers from lower yields (50–60%) due to competing protodeboronation.

Post-Functionalization Strategies

  • Amination : Direct amination of 4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate using NH₃/MeOH under pressure (30 psi, 100°C).

  • Esterification : Carboxylic acid precursors (e.g., 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylic acid) esterified with methanol via Fischer esterification (H₂SO₄ catalyst).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key considerations include:

  • Automated feed systems for precise stoichiometric control.

  • Waste minimization through solvent recycling (≥90% DMF recovery).

  • Safety protocols for handling elemental sulfur and exothermic reactions.

Typical Production Metrics

MetricValue
Batch Size50–100 kg
Purity≥95% (HPLC)
Annual Output1–2 metric tons

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.90–7.25 (m, 4H, Ar-H), 4.60 (br s, 2H, NH₂).

  • ESI-MS : m/z 266.1 [M+H]⁺ (calc. 265.3).

Purity Assessment

HPLC (C18 column, MeCN:H₂O 70:30) shows a single peak at Rt = 6.2 min, confirming >98% purity.

Challenges and Mitigation

  • Ester Hydrolysis : Avoided by using anhydrous conditions and molecular sieves.

  • Thiocyanate Byproducts : Suppressed via sulfur stoichiometry optimization.

  • Crystallization Issues : Additives like seed crystals improve crystal habit for filtration.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The compound’s structural analogues differ in substituents on the phenyl ring and the ester group. These modifications influence molecular weight, steric effects, and electronic properties.

Phenyl Ring Substituents
  • 4-Fluorophenyl vs. Chlorophenyl: Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate (CAS: 350989-77-4, C₁₄H₁₄ClNO₂S, MW: 295.78 g/mol) replaces fluorine with chlorine. Chlorine’s larger atomic radius and lower electronegativity may alter binding interactions in biological systems compared to fluorine .
  • 4-Fluorophenyl vs. 2,4-Dimethylphenyl: Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate (CAS: 351156-17-7, C₁₅H₁₇NO₂S, MW: 275.37 g/mol) introduces methyl groups at positions 2 and 4 of the phenyl ring, increasing steric hindrance and hydrophobicity .
  • 4-Fluorophenyl vs.
Ester Group Variations
  • Methyl vs.
  • Methyl vs. Isopropyl Ester: Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS: 627058-15-5, C₁₆H₁₉NO₂S, MW: 289.40 g/mol) further extends the ester group, which may impact solubility and crystallinity .

Molecular and Physicochemical Properties

The table below summarizes key parameters for selected analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Phenyl Substituent Ester Group Purity
Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate C₁₃H₁₂FNO₂S 265.31 350992-29-9 4-Fluorophenyl Methyl 95%
Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate C₁₅H₁₇NO₂S 275.37 351156-17-7 2,4-Dimethylphenyl Methyl 95%
Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate C₁₄H₁₄FNO₂S 279.33 350989-70-7 4-Fluorophenyl Ethyl 95%
Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate C₁₆H₁₉NO₂S 289.40 627058-15-5 4-Fluorophenyl Isopropyl 95%
Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate C₂₀H₂₆NO₂S 331.50 905011-55-4 4-tert-Butylphenyl Isopropyl 95%
Key Observations:
  • Molecular Weight : Increases with larger substituents (e.g., tert-butyl adds ~66 g/mol compared to fluorine).
  • Lipophilicity : Ethyl/isopropyl esters and hydrophobic groups (e.g., tert-butyl) enhance logP.
  • Steric Effects : Bulky groups (e.g., 2,4-dimethylphenyl) may hinder interactions with biological targets.

Biological Activity

Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS Number: 350997-12-5) is a synthetic compound characterized by its thiophene core and fluorinated phenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The chemical structure of this compound is defined by the following properties:

PropertyValue
Molecular FormulaC₁₂H₁₀FNO₂S
Molecular Weight251.277 g/mol
Melting Point143-148 °C
Boiling Point376.9 °C at 760 mmHg
Density1.332 g/cm³
LogP3.504

These properties suggest that the compound is moderately lipophilic, which may influence its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli and Staphylococcus aureus. For example, a study reported that derivatives of similar thiophene compounds exhibited minimum inhibitory concentrations (MICs) below 25 μM against these pathogens .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (μM)
Escherichia coli<25
Staphylococcus aureus<25
Pseudomonas aeruginosa>50

The presence of the fluorophenyl group appears to enhance the antibacterial properties, as modifications to this substituent significantly affected the activity profile .

Anti-Proliferative Activity

In vitro studies have also assessed the anti-proliferative effects of this compound on various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The compound exhibited IC50 values lower than 25 μM in some cases, indicating potent anti-cancer activity .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HepG-2<25
MCF-7<25
PC-3>50
HCT-116>50

The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the thiophene ring significantly influenced the anti-proliferative potency, with certain modifications leading to enhanced activity against these cancer cell lines .

Case Studies

  • Antibacterial Efficacy : A comparative study involving various thiophene derivatives highlighted that this compound was among the most effective compounds against E. coli, outperforming several existing antibiotics in terms of potency.
  • Cancer Cell Line Testing : In a series of experiments assessing anti-cancer properties, this compound was tested alongside standard chemotherapeutics like Doxorubicin. It was found that while Doxorubicin had broader applications across multiple cancer types, this compound showed remarkable selectivity for HepG-2 and MCF-7 cells, suggesting a potential for targeted therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via the Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates. For example, condensation of 4-fluorophenylacetone with methyl cyanoacetate in the presence of elemental sulfur and a base (e.g., morpholine) yields the thiophene core. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity . Monitoring reaction progress via TLC and confirming purity via HPLC or melting point analysis is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

  • Methodological Answer :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., fluorophenyl integration at δ 7.1–7.3 ppm, methyl groups at δ 2.3–2.5 ppm). 19F^{19}\text{F}-NMR identifies fluorine environments.
  • IR : Stretching bands for NH2_2 (~3400 cm1^{-1}), ester C=O (~1700 cm1^{-1}), and thiophene C-S (~680 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 294.07).
    Cross-referencing with analogous thiophene derivatives (e.g., ethyl 2-amino-4-propylthiophene-3-carboxylate) ensures accurate assignments .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection at 100–150 K minimizes thermal motion. Structure solution uses direct methods (e.g., SHELXT ), followed by refinement with SHELXL (full-matrix least-squares on F2F^2). Hydrogen bonding and π-π stacking interactions are analyzed using PLATON . Crystallographic data (e.g., CCDC entries) must be deposited for reproducibility .

Advanced Research Questions

Q. How can ring puckering in the thiophene moiety be quantitatively analyzed using computational methods?

  • Methodological Answer : The Cremer-Pople puckering parameters (QQ, θ\theta, ϕ\phi) are calculated from atomic coordinates derived from SCXRD or DFT-optimized structures. For a five-membered ring, out-of-plane displacements (zjz_j) are fitted to a pseudorotational model. Software like Gaussian (DFT/B3LYP/6-311++G(d,p)) or CREST (conformer-rotamer sampling) identifies dominant puckering conformers. Validation against crystallographic data (e.g., torsion angles) resolves ambiguities .

Q. How should researchers resolve contradictions between crystallographic refinement methods (e.g., SHELXL vs. OLEX2)?

  • Methodological Answer : Discrepancies in RR-factors or thermal parameters may arise from different weighting schemes or hydrogen placement. Cross-validate using:

  • Independent refinement pipelines (e.g., SHELXL vs. OLEX2/CRYSTALS ).
  • Hirshfeld surface analysis to assess intermolecular interactions.
  • Rigid-body refinement for disordered regions. Consensus metrics (e.g., RintR_{\text{int}}, GooF) guide optimal methodology .

Q. What strategies optimize synthetic yield under varying reaction conditions?

  • Methodological Answer : Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, temperature, catalyst loading). For example:

  • Solvent Screening : DMF improves cyclization vs. THF for sterically hindered intermediates.
  • Catalyst Optimization : DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates compared to triethylamine.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (80°C, 150 W). Yield improvements are validated via 1H^1\text{H}-NMR integration against an internal standard .

Q. How do the 4-fluorophenyl and methyl substituents influence the compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA ) quantify substituent effects:

  • Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect reduces thiophene ring electron density.
  • NBO Analysis : Methyl groups donate electron density via σ→σ* hyperconjugation, stabilizing the HOMO (-5.8 eV).
  • TD-DFT : Predicts UV-Vis absorption maxima (~320 nm), validated experimentally .

Q. What methods effectively screen for polymorphic forms of this compound?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Identifies melting endotherms and polymorph transitions.
  • Powder X-ray Diffraction (PXRD) : Distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) differentiate forms.
  • Variable-Temperature SCXRD : Captures phase transitions (e.g., orthorhombic→monoclinic at 150°C).
    Slurrying in solvent mixtures (e.g., ethanol/water) promotes thermodynamically stable polymorphs .

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